N-Methyl-N-(pyridazin-3-ylmethyl)prop-2-enamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridazin-3-ylmethylamine with an acryloyl chloride in the presence of a base. This would form the amide bond between the nitrogen of the amine and the carbonyl carbon of the acryloyl chloride .Molecular Structure Analysis
The molecule contains a pyridazine ring, which is aromatic and planar. The presence of the acrylamide group introduces a polar carbonyl group, which can participate in hydrogen bonding and dipole-dipole interactions. The methyl group attached to the nitrogen atom is nonpolar .Chemical Reactions Analysis
The compound contains several functional groups that can undergo various chemical reactions. The acrylamide group can participate in Michael addition reactions, and the pyridazine ring can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds with amide bonds have higher boiling points due to the ability of the carbonyl group and the nitrogen to form hydrogen bonds .Future Directions
Properties
IUPAC Name |
N-methyl-N-(pyridazin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)12(2)7-8-5-4-6-10-11-8/h3-6H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFQVXHXWVKSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=CC=C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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